Product packaging for 4-[(Methoxycarbonyl)oxy]benzoic acid(Cat. No.:CAS No. 14180-11-1)

4-[(Methoxycarbonyl)oxy]benzoic acid

Cat. No.: B077649
CAS No.: 14180-11-1
M. Wt: 196.16 g/mol
InChI Key: FOQJFNDGCQAUCE-UHFFFAOYSA-N
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Description

4-[(Methoxycarbonyl)oxy]benzoic acid ( 14180-11-1) is a high-purity benzoic acid derivative supplied for research and further manufacturing applications. The compound has a molecular formula of C9H8O5 and a molecular weight of 196.16 g/mol . It is characterized by a carboxylic acid and a separate methoxycarbonyloxy functional group attached to the benzene ring, as represented by the SMILES notation COC(=O)OC1=CC=C(C=C1)C(=O)O . This specific structure makes it a valuable building block or intermediate in organic synthesis and materials science research. Researchers can utilize this compound in the development of more complex molecular structures. As a standard safety precaution, this product is classified with the signal word "Warning" and may be harmful if swallowed, inhaled, or if it comes into contact with skin . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O5 B077649 4-[(Methoxycarbonyl)oxy]benzoic acid CAS No. 14180-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxycarbonyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-13-9(12)14-7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQJFNDGCQAUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623749
Record name 4-[(Methoxycarbonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14180-11-1
Record name 4-[(Methoxycarbonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Methoxycarbonyl Oxy Benzoic Acid and Its Congeners

Precision Synthesis of the 4-[(Methoxycarbonyl)oxy]benzoic Acid Core Structure

The construction of the this compound molecule involves the careful orchestration of reactions to functionalize a benzene (B151609) ring with both a carboxylic acid and a methoxycarbonyloxy group. The primary precursor for this synthesis is typically 4-hydroxybenzoic acid, which provides the necessary phenolic hydroxyl and carboxylic acid functionalities on the benzene scaffold.

Esterification Pathways for Carboxylic Acid Functionality

The esterification of benzoic acid and its derivatives is a fundamental equilibrium-controlled process. To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. tcu.edu This is commonly accomplished by using a large excess of the alcohol or by removing water as it is formed. tcu.edu

One common laboratory-scale method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. For instance, the esterification of 3-methoxy-4-hydroxybenzoic acid can be achieved by treatment with thionyl chloride followed by methanol (B129727). mdpi.com The thionyl chloride first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol.

Alternative catalysts have been developed to mitigate the often harsh conditions of strong acid catalysis. Tin(II) compounds, for example, have been employed as effective catalysts for the esterification of benzoic acid with various alcohols, allowing the reaction to proceed at temperatures between 160°C and 250°C. google.com This method benefits from the ease of catalyst separation by filtration or centrifugation after the reaction. google.com

Method Reagents Catalyst Key Features
Fischer EsterificationBenzoic Acid, MethanolConc. H2SO4Equilibrium-driven; requires excess alcohol or water removal. tcu.edu
Acyl Chloride Intermediate3-Methoxy-4-hydroxybenzoic acid, Thionyl chloride, MethanolNoneHigh reactivity; proceeds through an acyl chloride. mdpi.com
Tin-Catalyzed EsterificationBenzoic Acid, Alcohol (C7-C13)Tin(II) compoundMilder conditions; easy catalyst removal. google.com

Introduction of the Methoxycarbonyloxy Group via Carbonylation or Related Reactions

The methoxycarbonyloxy group is typically introduced onto the phenolic hydroxyl of a 4-hydroxybenzoic acid derivative. This transformation is a type of acylation reaction. The most common and direct method involves the reaction of the phenolic starting material with methyl chloroformate in the presence of a base. The base, such as pyridine or a tertiary amine, serves to deprotonate the phenol (B47542), creating a more nucleophilic phenoxide ion that readily attacks the electrophilic carbonyl carbon of methyl chloroformate.

This reaction is highly efficient and is a standard procedure for protecting hydroxyl groups or for synthesizing carbonate esters. The choice of solvent and base is critical to optimize the reaction conditions and prevent side reactions, such as the esterification of the carboxylic acid group if it is not already protected.

Strategies for O-Alkylation and Esterification on Benzoic Acid Scaffolds

Benzoic acid scaffolds, particularly those containing a hydroxyl group like 4-hydroxybenzoic acid, offer multiple sites for functionalization. researchgate.nethmdb.ca O-alkylation of the phenolic hydroxyl group is a common strategy to introduce a variety of substituents. For example, the synthesis of methyl 4-(3-chloropropoxy)-3-methoxybenzoate is achieved by reacting methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane in the presence of potassium carbonate. mdpi.com The potassium carbonate acts as a base to deprotonate the phenol, facilitating the nucleophilic substitution reaction. mdpi.com

Esterification of the carboxylic acid group can also be performed on these scaffolds. The O-alkylation of carboxylic acids using diazo compounds presents a method to form esters in aqueous solutions. nih.gov This approach is particularly useful in chemical biology for modifying proteins. nih.gov The development of novel scaffolds, such as serinol-derived benzoic acid esters, further expands the range of accessible derivatives with potential biological applications. nih.gov

Convergent and Divergent Synthetic Approaches for Derivatives

The synthesis of derivatives of this compound can follow either convergent or divergent pathways. In a divergent approach, the core molecule is first synthesized and then modified to create a library of analogues. A convergent approach involves synthesizing separate fragments of the molecule which are then combined in the final steps.

Synthesis of Halogenated and Alkyl-Substituted this compound Analogues

The introduction of halogen or alkyl substituents onto the aromatic ring can significantly alter the chemical and physical properties of the parent compound. Halogenation can be achieved through electrophilic aromatic substitution reactions. For instance, a method for preparing halogenated benzoic acid esters involves the reaction of a precursor like 2-methoxy-4-acetyl methyl anthranilate with a halogenating agent (e.g., chlorine, bromine, or iodine) in a solvent such as dichloromethane. google.com

The synthesis of alkyl-substituted analogues often starts from an appropriately substituted precursor. For example, 4- and 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids can be synthesized via the selective oxidation of the corresponding 5-R-3-tolyl-1,2,4-oxadiazoles using air in the presence of a cobalt acetate-based catalytic system. researchgate.net This method provides an efficient route to alkyl-aryl benzoic acids. researchgate.net

Derivative Type Synthetic Strategy Example Precursor Reagents Reference
HalogenatedElectrophilic Aromatic Halogenation2-methoxy-4-acetyl methyl anthranilateCl2, Br2, or I2 in CH2Cl2 google.com
Alkyl-SubstitutedOxidation of Alkylarene Precursor5-R-3-tolyl-1,2,4-oxadiazoleAir, Co(OAc)2, NaBr researchgate.net

Preparation of 4-Methoxycarbonyloxybenzoyl Chloride and Related Acyl Halides

Acyl halides are highly reactive intermediates that are valuable in the synthesis of esters, amides, and other carboxylic acid derivatives. The conversion of the carboxylic acid group of this compound into an acyl chloride, namely 4-methoxycarbonyloxybenzoyl chloride, is a key transformation. This is typically achieved by treating the parent carboxylic acid with a chlorinating agent.

Common reagents for this purpose include thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2). chemicalbook.comchemicalbook.com The reaction with oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com For example, 4-methoxybenzoyl chloride can be synthesized from 4-methoxybenzoic acid by direct chlorination with thionyl chloride or by using oxalyl chloride in dichloromethane with a catalytic amount of DMF. chemicalbook.com Similarly, 4-(benzyloxy)benzoyl chloride is prepared quantitatively from 4-benzyloxybenzoic acid using oxalyl chloride and catalytic DMF. chemicalbook.com These methods are generally high-yielding and produce the acyl chloride which can be used in subsequent reactions, often without purification.

Reagent Catalyst Solvent Typical Reaction Time Key Features
Thionyl Chloride (SOCl2)NoneN/A or CH2Cl21-2 hoursGaseous byproducts (SO2, HCl) are easily removed. chemicalbook.com
Oxalyl Chloride ((COCl)2)DMF (catalytic)CH2Cl21 hourMilder conditions; volatile byproducts (CO, CO2, HCl). chemicalbook.comchemicalbook.com
TriphosgenePyridine (initiator)Dichloroethane1-2 hoursSolid, safer alternative to phosgene (B1210022) gas. google.com

Formation of Anilide and Other Amide Derivatives from this compound

The conversion of the carboxylic acid moiety in compounds such as this compound into anilide and other amide derivatives is a fundamental transformation in organic synthesis. Traditional methods often require the activation of the carboxylic acid, typically by converting it into a more reactive species like an acyl chloride or using coupling agents. These activated intermediates then react with anilines or other primary and secondary amines to form the desired amide bond.

Modern synthetic approaches have focused on developing more efficient and environmentally benign catalytic methods for direct amidation. One such greener approach involves the use of boric acid as a catalyst for the direct condensation of carboxylic acids and amines. sciepub.comsciepub.com This method avoids the need for stoichiometric activating agents, reducing waste. sciepub.com The proposed mechanism suggests that boric acid reacts with the carboxylic acid to form a mixed anhydride (B1165640), which serves as the active acylating agent. This intermediate then reacts with the amine to produce the carboxamide and regenerate the boric acid catalyst. sciepub.comsciepub.com

Research into this boric acid-catalyzed amidation has demonstrated its efficacy. For example, in the reaction between benzoic acid and benzylamine, adjusting the catalyst loading has a significant impact on reaction time and yield.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
112089
210892
320595

This table illustrates the effect of boric acid catalyst loading on the direct amidation of benzoic acid with benzylamine, showing that increased catalyst concentration significantly reduces reaction time while improving yield. sciepub.com

Other established methods for amide synthesis that are applicable to this compound involve the use of carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC), often in the presence of an additive such as 4-dimethylaminopyridine (DMAP). nih.gov While effective, these methods are less atom-economical compared to direct catalytic amidation. sciepub.comsciepub.com The choice of method depends on the specific substrate, desired scale, and tolerance for functional groups.

Catalytic and Stereoselective Synthetic Protocols Relevant to Benzoic Acid Esters

The synthesis of benzoic acid esters, which are structurally related to the carbonate ester moiety of this compound, has been significantly advanced by the development of novel catalytic systems. These modern protocols emphasize efficiency, selectivity, and sustainability.

A key area of development is the use of "green" catalysts that are reusable, low-cost, and environmentally friendly. dergipark.org.tr Studies have compared the catalytic activities of ion exchange resins (such as Amberlyst 15), ionic liquids, and deep eutectic solvents (DES) for the esterification of benzoic acid with various alcohols in solvent-free conditions. dergipark.org.tr Deep eutectic solvents, formed by combining a hydrogen bond donor (e.g., p-toluene sulfonic acid) and a hydrogen bond acceptor (e.g., benzyl (B1604629) tri-ethyl ammonium chloride), have shown particularly high catalytic activity. dergipark.org.tr

The effectiveness of these catalysts can be seen in the conversion rates achieved during the esterification of benzoic acid.

CatalystAlcoholConversion of Benzoic Acid (%)
Deep Eutectic Solvent (DES)Ethanol88.3
Deep Eutectic Solvent (DES)Butanol87.8
Deep Eutectic Solvent (DES)Hexanol67.5

This table presents the conversion percentages for the esterification of benzoic acid with different alcohols at 75°C, catalyzed by a deep eutectic solvent, highlighting its high efficiency. dergipark.org.tr

Solid acid catalysts also represent a significant advancement, particularly for industrial applications, due to their ease of separation and reusability. mdpi.com A zirconium/titanium (Zr/Ti) solid acid catalyst has been developed for the synthesis of methyl benzoates from various benzoic acids and methanol. This catalyst has demonstrated effectiveness with benzoic acids containing both electron-donating and electron-withdrawing groups, as well as those with significant steric hindrance. mdpi.com

In the realm of stereoselective synthesis, biocatalysis offers powerful tools. Variants of cytochrome P450 BM3 monooxygenases have been engineered to catalyze the regio- and stereoselective benzylic hydroxylation of 2-alkylated benzoic acid esters. researcher.life This enzymatic approach allows for the synthesis of enantioenriched phthalides and isocoumarins, which are valuable synthetic intermediates. researcher.life Such biocatalytic methods provide a route to chiral compounds that are difficult to access through traditional chemical synthesis.

Scale-Up Considerations and Process Optimization in Industrial Synthesis of Intermediates

The industrial synthesis of this compound and its precursors requires rigorous process optimization to ensure high yields, purity, and cost-effectiveness on a large scale. A primary focus of scale-up is the optimization of reaction conditions to maximize product formation and inhibit the generation of by-products.

For instance, in the oxidation of alcohols to carboxylic acids, a crucial step in the synthesis of many benzoic acid derivatives, optimizing parameters is critical. In the oxidation of benzyl alcohol using Jones reagent, it was found that a reverse addition protocol (adding the alcohol to the reagent), controlling the stoichiometry of the chromium reagent, adjusting its concentration, and maintaining a low reaction temperature could increase the conversion rate from 80% to over 90%. researchgate.net

ParameterOptimized Condition
Addition MethodReverse addition of alcohol to Jones reagent
Reagent Stoichiometry1.5 times the required amount
Chromium Concentration2.5 mol·L⁻¹
Reaction TemperatureBelow 30°C
Reaction Time4 hours

This table summarizes the optimized process conditions for the oxidation of an alcohol to a carboxylic acid, leading to a significant increase in conversion efficiency. researchgate.net

Furthermore, there is a strong industrial trend towards sustainable and greener manufacturing processes. This includes the use of renewable feedstocks to replace petroleum-based starting materials. escholarship.org For example, 4-hydroxybenzoic acid (4-HBA), a key intermediate, is traditionally produced from phenol via the Kolbe-Schmitt reaction under harsh conditions. nih.gov A more sustainable alternative involves the use of whole-cell biocatalysis. A multi-enzyme cascade has been constructed in Escherichia coli to produce 4-HBA from L-tyrosine, a renewable feedstock. This biocatalytic process achieves high conversion rates (>85%) under mild conditions, offering a more environmentally friendly route. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Methoxycarbonyl Oxy Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group attached to the aromatic ring is a key site for chemical reactions, primarily involving the acidic proton and the carbonyl carbon.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzene (B151609) ring of 4-[(Methoxycarbonyl)oxy]benzoic acid can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of this reaction is governed by the directing effects of the two substituents: the carboxylic acid group (-COOH) and the methoxycarbonyloxy group (-O(CO)OCH₃).

The carboxylic acid group is an electron-withdrawing group and acts as a deactivator and a meta-director for electrophilic substitution. Conversely, the methoxycarbonyloxy group, due to the lone pairs on the oxygen atom attached to the ring, is an activating group and an ortho, para-director. The directing effects of these two groups are in opposition. In such cases, the more strongly activating group typically controls the position of substitution. Therefore, electrophilic substitution is expected to occur at the positions ortho to the methoxycarbonyloxy group (and meta to the carboxylic acid group).

A common example of this type of reaction is nitration. For analogous compounds like 4-acetamidobenzoic acid, nitration using a mixture of nitric acid and sulfuric acid results in the introduction of a nitro group at the position ortho to the activating acetamido group. google.com Similarly, bromination of related p-alkoxybenzoic acids with bromine in the presence of a Lewis acid catalyst, such as ferric chloride, yields the 3-bromo derivative. google.com Based on these precedents, the nitration or bromination of this compound is predicted to yield the corresponding 3-substituted product.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product
Nitration HNO₃, H₂SO₄ 3-Nitro-4-[(methoxycarbonyl)oxy]benzoic acid

Nucleophilic Acyl Substitution Reactions at the Carboxyl Group

The carboxyl group is susceptible to nucleophilic acyl substitution, a fundamental reaction for carboxylic acid derivatives. nih.gov This reaction class allows for the conversion of the carboxylic acid into other functional groups such as esters, amides, and acid chlorides. The general mechanism involves two main steps: the initial addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group from the tetrahedral intermediate. uwimona.edu.jmyoutube.com

For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction is often catalyzed by an acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, or by converting the -OH group into a better leaving group (e.g., water). Alternatively, the carboxylic acid can be deprotonated with a base to form a carboxylate, which can then react, although this is less common for direct substitution unless a highly reactive reagent is used.

Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) to form an ester.

Amide Formation: Reaction with an amine, typically requiring heat or the use of coupling agents to facilitate the removal of water.

Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to replace the -OH group with a chlorine atom, forming a highly reactive acyl chloride. This derivative can then be easily converted to other acyl compounds.

Transformations Involving the Methoxycarbonyloxy Ester Linkage

The methoxycarbonyloxy group is an ester of carbonic acid and is also a key site for chemical reactions, particularly cleavage reactions.

Hydrolysis and Transesterification Reactions

The ester linkage within the methoxycarbonyloxy group is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis: This reaction is reversible and involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

Transesterification is a related process where the methoxy (B1213986) group of the carbonate is exchanged with another alkoxy group by reacting the compound with an alcohol, usually in the presence of an acid or base catalyst.

Cleavage Mechanisms of the Methoxycarbonyloxy Group

The cleavage of the methoxycarbonyloxy group is an important transformation. This group can be considered a protecting group for the phenolic hydroxyl function of 4-hydroxybenzoic acid. The mechanism of its removal depends on the reaction conditions.

Under basic hydrolysis conditions, the cleavage follows the nucleophilic acyl substitution pathway (addition-elimination) at the carbonate carbonyl. The hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate can cleave the aryl-oxygen bond, releasing the phenoxide of 4-hydroxybenzoate (B8730719).

The cleavage of carbamate (B1207046) and carbonate protecting groups is well-studied in peptide synthesis. For example, the fluorenylmethoxycarbonyl (Fmoc) group is readily cleaved under basic conditions (e.g., piperidine) via an E1cB (elimination, unimolecular, conjugate base) mechanism. matrix-fine-chemicals.com While the methoxycarbonyloxy group lacks the specific structural features of the Fmoc group that favor this specific pathway, base-mediated cleavage remains a primary method for its removal.

Investigation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms for compounds like this compound involves a combination of experimental and computational methods. Kinetic studies can determine reaction rates and the influence of reactant concentrations, temperature, and catalysts.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for investigating reaction pathways. These studies can calculate the energies of reactants, products, intermediates, and, crucially, transition states. For instance, in the study of reactions of benzoic acid with atmospheric radicals, computational methods have been used to calculate the potential energy barriers for different reaction pathways, such as addition to the ring versus hydrogen abstraction. These calculations help to predict the most likely reaction mechanism.

For the reactions of this compound, mechanistic investigations would focus on:

Nucleophilic Acyl Substitution: Identifying and characterizing the tetrahedral intermediate. The stability of this intermediate and the energy of the transition states leading to its formation and collapse determine the reaction's feasibility and rate. youtube.com

Electrophilic Aromatic Substitution: Modeling the formation of the sigma complex (arenium ion) for substitution at different positions on the ring to rationalize the observed regioselectivity. The relative energies of the transition states for ortho, meta, and para attack would be calculated.

Ester Hydrolysis: Mapping the potential energy surface for the approach of the nucleophile (e.g., hydroxide) and the subsequent bond-breaking and bond-forming steps, including the role of solvent molecules in stabilizing the transition state.

Structural data from techniques like X-ray crystallography can provide insights into the ground-state geometry of the molecule, which is the starting point for understanding its reactive conformations. youtube.com

Role of Catalysis in Enhancing Reactivity

Catalysis is instrumental in enhancing the reactivity of this compound, particularly for transformations involving the carboxylic acid and the aromatic ring. While the carboxylic acid can react with strong nucleophiles, its acidity and the stability of the corresponding carboxylate anion often necessitate catalytic activation for reactions with weaker nucleophiles.

Research on related benzoic acid derivatives demonstrates the efficacy of various catalytic systems. For instance, the esterification of carboxylic acids is commonly catalyzed by strong mineral acids like sulfuric acid or by solid acid catalysts. libretexts.org These catalysts protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by an alcohol. libretexts.org Similarly, organocatalysts, such as chiral phosphoric acids, have been shown to activate carboxylic acids for enantioselective reactions. nih.gov

In the context of reactions involving the aromatic ring, catalysis is crucial for processes like electrophilic substitution. While the existing substituents on this compound are deactivating, catalysts can still promote reactions such as nitration or halogenation.

The following table summarizes potential catalytic systems applicable to the transformation of this compound based on established reactivity of similar compounds.

Reaction TypeCatalyst ClassSpecific ExamplesExpected Outcome for this compound
EsterificationAcid CatalystsH₂SO₄, p-Toluenesulfonic acid, Amberlyst-15Formation of the corresponding ester at the carboxylic acid moiety.
AmidationCoupling AgentsCarbodiimides (e.g., DCC, EDC), HATU, PyBOPFormation of amides from the carboxylic acid and an amine.
AcylationLewis/Brønsted AcidsZeolites, Solid AcidsPotential for Friedel-Crafts acylation on activated aromatic substrates using the carboxylic acid as the acylating agent, though challenging with the deactivated ring.
C-C CouplingTransition MetalsPalladium catalysts (e.g., Pd(PPh₃)₄)Suzuki, Heck, or Sonogashira coupling if the aromatic ring is first functionalized with a halide.
HydrogenationTransition MetalsNickel, Palladium, PlatinumReduction of the aromatic ring or the carboxylic acid, depending on the catalyst and reaction conditions. sigmaaldrich.com

It is important to note that the methoxycarbonyl carbonate group may also be susceptible to cleavage under certain catalytic conditions, particularly in the presence of strong acids or bases, which could lead to the formation of 4-hydroxybenzoic acid.

Solvent Effects on Reaction Pathways

For reactions involving the carboxylic acid, such as nucleophilic acyl substitution, the solvent's ability to stabilize charged intermediates is critical. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally effective for reactions involving anionic nucleophiles as they can solvate the cation without strongly interacting with the nucleophile. In contrast, polar protic solvents, like water or alcohols, can solvate both the nucleophile and the electrophile and can also participate in the reaction, for example, in solvolysis. quora.com

The table below outlines the anticipated effects of different solvent types on key reactions of this compound.

Solvent TypePolarityTypical ExamplesInfluence on Reaction Pathways
Polar ProticHighWater, Ethanol, Methanol (B129727)Can act as a nucleophile (solvolysis). Stabilizes charged intermediates and transition states. Favorable for Sₙ1-type reactions. quora.com
Polar AproticHighDMSO, DMF, AcetonitrileSolvates cations well but not anions. Increases the reactivity of anionic nucleophiles. Favorable for Sₙ2-type reactions.
Nonpolar AproticLowHexane, Toluene, DichloromethanePoor solubility for polar reactants. Generally slows down reactions involving charged species. Can be used to favor kinetic over thermodynamic products in some cases.

For instance, in the esterification of the carboxylic acid group, a non-polar solvent might be chosen to facilitate the removal of water by azeotropic distillation, thereby driving the equilibrium towards the product. Conversely, for a reaction where a charged intermediate is formed, a polar solvent would be preferred to stabilize this intermediate and lower the activation energy of the reaction. quora.com

Derivatization for Enhanced Chemical Functionality

The derivatization of this compound allows for the introduction of new functional groups, which can tailor its chemical and physical properties for specific applications. Both the carboxylic acid and the aromatic ring are amenable to derivatization, and the methoxycarbonyl carbonate group itself represents a derivative of the parent 4-hydroxybenzoic acid.

The carboxylic acid moiety is a versatile handle for a wide range of transformations. It can be converted into esters, amides, acid chlorides, and other acid derivatives through standard organic synthesis methods. libretexts.org For example, reaction with thionyl chloride (SOCl₂) would yield the corresponding acid chloride, a highly reactive intermediate that can be readily converted to a variety of amides and esters. libretexts.org

The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, although the deactivating nature of the existing substituents must be considered. Halogenation, nitration, and sulfonation are potential pathways to introduce new functionalities onto the ring. These new groups can then be used for further modifications, such as cross-coupling reactions to form C-C or C-N bonds.

The methoxycarbonyl carbonate group can be hydrolyzed under basic or acidic conditions to regenerate the phenolic hydroxyl group of 4-hydroxybenzoic acid. This phenol (B47542) can then be subjected to a different set of derivatization reactions, such as etherification or esterification with a different acyl group.

The following table provides examples of derivatization reactions and the resulting enhanced functionalities.

Functional Group TargetedReagent(s)Derivative FormedEnhanced Functionality
Carboxylic AcidSOCl₂, then an amine (R-NH₂)N-substituted benzamideIntroduction of diverse side chains, potential for biological activity.
Carboxylic AcidAn alcohol (R-OH), acid catalystBenzoate (B1203000) esterAltered solubility, potential for use as a prodrug or in materials science.
Aromatic RingBr₂, FeBr₃Brominated aromatic ringHalogen handle for cross-coupling reactions (e.g., Suzuki, Heck).
Methoxycarbonyl CarbonateNaOH, then H₃O⁺4-Hydroxybenzoic acidUnmasking of the phenolic hydroxyl for subsequent etherification or esterification.
Carboxylic AcidNaBH₄, H₃O⁺(4-((Methoxycarbonyl)oxy)phenyl)methanolReduction to a primary alcohol, providing a new site for derivatization.

Through these and other derivatization strategies, the chemical functionality of this compound can be significantly expanded, opening up possibilities for its use in medicinal chemistry, polymer science, and materials research.

Systematic Design and Synthesis of Derivatives and Analogues of 4 Methoxycarbonyl Oxy Benzoic Acid

Design Principles for Modulating Electronic and Steric Properties

Electronic Effects: The electronic nature of the benzene (B151609) ring can be systematically modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halogens (e.g., -F, -Cl) decrease the electron density of the aromatic ring. This inductive and/or resonance effect enhances the acidity of the carboxylic acid proton, making the compound a stronger acid. For instance, the introduction of a fluorine atom, as seen in 2-fluoro-4-(methoxycarbonyl)benzoic acid, influences the molecular packing and electronic distribution. nih.gov EWGs also affect the reactivity of the molecule in electrophilic aromatic substitution reactions.

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkoxy (-OR) groups increase the electron density of the ring, which generally decreases the acidity of the carboxylic acid compared to the unsubstituted parent molecule. nih.gov These groups can also direct the position of further substitutions on the aromatic ring.

Steric Effects: Steric hindrance, which arises from the spatial arrangement of atoms, plays a critical role in the reactivity and conformation of these molecules. wikipedia.org

Ortho-Effect: The introduction of almost any substituent at the ortho-position (adjacent to the carboxylic acid) typically increases the acid strength of a benzoic acid. nih.gov This phenomenon, known as the ortho-effect, is believed to result from a combination of steric and electronic factors. The steric bulk of the ortho-substituent can force the carboxyl group out of the plane of the benzene ring, disrupting coplanarity and altering its electronic interaction with the ring, which in turn affects the stability of the carboxylate anion. nih.gov

Alkoxy Chain Length: In derivatives designed for applications such as liquid crystals, the length and branching of the alkyl chain in the ester or ether linkages are critical. Increasing the chain length of the terminal alkoxy group can influence the mesophase behavior, affecting properties like melting point and the temperature range of liquid crystalline phases. nih.gov For example, in related mesogens, longer alkyl chains tend to stabilize smectic phases over nematic ones. nih.gov

The following table summarizes the predictable effects of different substituents on the properties of a benzoic acid derivative:

Substituent TypePositionEffect on AcidityRationale
Electron-Withdrawing (e.g., -NO₂)para, metaIncreasesStabilizes the carboxylate anion through induction/resonance. nih.gov
Electron-Donating (e.g., -OCH₃)para, metaDecreasesDestabilizes the carboxylate anion through induction/resonance. nih.gov
Any Group (e.g., -CH₃, -Cl)orthoIncreasesThe "ortho-effect" forces the carboxyl group out of the ring plane, increasing acidity. nih.gov

These design principles allow for the rational, targeted synthesis of 4-[(methoxycarbonyl)oxy]benzoic acid derivatives with fine-tuned properties for specific applications.

Synthesis of Aromatic and Heteroaromatic Derivatives

The core structure of this compound is a valuable starting point for the synthesis of more complex aromatic and heteroaromatic systems. The synthetic strategy often begins with its precursor, 4-hydroxybenzoic acid or its esters, which are then elaborated into the desired heterocyclic structures.

A common pathway involves the conversion of the carboxylic acid to an acid hydrazide, a key intermediate for building various five-membered heterocycles. For example, 4-hydroxybenzohydrazide can be synthesized by reacting an ester of 4-hydroxybenzoic acid (like ethyl p-hydroxybenzoate) with hydrazine (B178648) hydrate. chemmethod.comchemmethod.com This reaction can be performed conventionally under reflux or more rapidly using microwave irradiation. chemmethod.comchemmethod.com

From 4-hydroxybenzohydrazide, several classes of heteroaromatic compounds can be accessed:

1,3,4-Oxadiazoles: These heterocycles can be synthesized from 4-hydroxybenzohydrazide through a two-step sequence. First, the hydrazide is condensed with various aromatic aldehydes to form Schiff bases (N'-substituted-4-hydroxybenzohydrazides). Subsequent treatment of these Schiff bases with acetic anhydride (B1165640) under microwave irradiation leads to cyclization, affording N-acetyl-1,3,4-oxadiazole derivatives in high yield. chemmethod.comchemmethod.com Alternatively, direct reaction of the acid hydrazide with reagents like carbon disulfide can lead to oxadiazole-2-thiones. researchgate.net

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can also be achieved from the 4-hydroxybenzohydrazide intermediate. Reaction with various isothiocyanates produces thiosemicarbazide (B42300) derivatives. These intermediates can then undergo intramolecular cyclization in an alkaline medium, followed by acidification, to yield the corresponding 1,2,4-triazole-3-thiones. researchgate.net

Benzimidazoles: While direct synthesis from this compound is less common, derivatives of 4-hydroxybenzoic acid can be used to synthesize benzimidazoles. A general method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. rsc.orgdtic.mil For instance, 4-hydroxybenzoic acid could be condensed with an o-phenylenediamine under dehydrating conditions (e.g., in polyphosphoric acid) to form a 2-(4-hydroxyphenyl)benzimidazole. researchgate.net This product could then be further modified at the hydroxyl group.

The following table outlines a synthetic pathway to key heteroaromatic derivatives starting from an ester of 4-hydroxybenzoic acid:

Starting MaterialReagent(s)IntermediateFinal Product Class
Ethyl 4-hydroxybenzoate (B8730719)1. Hydrazine Hydrate (N₂H₄·H₂O)4-Hydroxybenzohydrazide-
4-Hydroxybenzohydrazide1. Aromatic Aldehyde (Ar-CHO)2. Acetic Anhydride ((CH₃CO)₂O)Schiff Base1,3,4-Oxadiazole chemmethod.comchemmethod.com
4-Hydroxybenzohydrazide1. Isothiocyanate (R-NCS)2. Base (e.g., KOH), then AcidThiosemicarbazide1,2,4-Triazole researchgate.net

Exploration of Different Ester and Ether Linkages

Modifying the ester and ether linkages within analogues of this compound is a primary strategy for altering its physical properties, particularly for applications in materials science, such as liquid crystals. These modifications typically start from 4-hydroxybenzoic acid, where both the phenolic hydroxyl group and the carboxylic acid group are available for reaction.

Esterification Reactions:

At the Carboxyl Group: The carboxylic acid function of 4-hydroxybenzoic acid can be readily esterified with various alcohols in the presence of an acid catalyst. This produces a range of 4-hydroxybenzoate esters. For more complex or sterically hindered alcohols, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol.

At the Hydroxyl Group: The phenolic hydroxyl group can be acylated to form different ester linkages. For example, reacting 4-hydroxybenzoic acid with various acid anhydrides or acyl chlorides results in 4-acyloxybenzoic acids. A well-known example is the reaction with acetic anhydride to form 4-acetoxybenzoic acid. organic-chemistry.orgnih.gov This strategy allows for the introduction of a wide variety of alkyl and aryl groups.

Etherification Reactions: The phenolic hydroxyl group can be converted into an ether linkage through Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This method is used to synthesize the homologous series of 4-alkoxybenzoic acids, which are important precursors for liquid crystals. researchgate.net

The combination of these reactions allows for the synthesis of a diverse library of compounds. For instance, a 4-alkoxybenzoic acid can be further esterified at its carboxyl group to create mesogenic molecules with two distinct flexible tails attached to a rigid core. researchgate.net

The table below illustrates the synthetic versatility starting from 4-hydroxybenzoic acid:

Starting MaterialReaction SiteReagent(s)Linkage FormedProduct Class
4-Hydroxybenzoic AcidCarboxyl GroupAlcohol (R-OH), Acid CatalystEsterAlkyl 4-hydroxybenzoate researchgate.net
4-Hydroxybenzoic AcidHydroxyl GroupAcyl Chloride (R-COCl)Ester4-Acyloxybenzoic Acid organic-chemistry.org
4-Hydroxybenzoic AcidHydroxyl GroupAlkyl Halide (R-X), BaseEther4-Alkoxybenzoic Acid researchgate.net

These synthetic routes are fundamental in creating molecules like the liquid crystal p-alkoxybenzoic acids, where the interplay between the rigid benzoic acid core and the flexible alkoxy chains leads to the formation of ordered fluid phases. nih.gov

Incorporation into Polyfunctional Molecular Architectures

The structure of this compound and its parent compound, 4-hydroxybenzoic acid, serves as a valuable rigid building block (a tecton) for constructing larger, more complex polyfunctional molecular architectures. Its two reactive sites—the carboxyl group and the hydroxyl group—allow it to be incorporated into polymers, dendrimers, and elaborate liquid crystals.

Liquid Crystals: 4-Hydroxybenzoic acid and its derivatives are classic components in the design of thermotropic liquid crystals. The rigid aromatic ring provides the necessary structural anisotropy, while the terminal groups can be modified to control intermolecular interactions and, consequently, the mesophase properties. By creating ester or ether linkages with other rigid units (like biphenyls) or flexible alkyl chains, a vast array of calamitic (rod-shaped) and bent-core (banana-shaped) liquid crystals can be synthesized. researchgate.netcolorado.edu For example, the polycondensation of 4-hydroxybenzoic acid with other hydroxycarboxylic acids is used to produce aromatic polyesters like Vectran, a high-performance fiber spun from a liquid-crystal polymer. nih.gov

Dendrimers: Dendrimers are highly branched, perfectly monodisperse macromolecules with a well-defined, three-dimensional structure. nih.govyoutube.com 4-Hydroxybenzoic acid can be used as a branching unit in the synthesis of dendrimers, particularly in convergent synthesis strategies. In this approach, wedge-shaped dendritic fragments called dendrons are synthesized first and then attached to a central core molecule. nih.govwhiterose.ac.uk A derivative of 4-hydroxybenzoic acid could function as the focal point of a dendron, with branched units built off its other positions. The ability to precisely control the structure and place functional groups on the dendrimer surface makes them interesting for applications in catalysis and drug delivery. youtube.com

The general synthetic approaches for creating these architectures are summarized below:

ArchitectureSynthetic ApproachRole of 4-Hydroxybenzoic Acid Derivative
Liquid Crystalline PolymersPolycondensationMonomer unit providing rigidity. nih.gov
Dendrimers (Convergent)Stepwise Dendron SynthesisServes as a branching unit or focal point for dendrons. whiterose.ac.uk

The incorporation of the this compound motif into these larger structures leverages its inherent rigidity and functional handles to build materials with tailored macroscopic properties.

Isotopic Labeling Strategies for Mechanistic and Analytical Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and serve as an internal standard in quantitative analysis. This compound can be strategically labeled with stable or radioactive isotopes at several positions. The most common isotopes for this purpose are Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Deuterium (B1214612) (²H or D).

Labeling the Carboxyl Group: The carboxylic acid group is a common site for isotopic labeling.

¹³C or ¹⁴C Labeling: Benzoic acid labeled at the carboxyl carbon can be synthesized via a Grignard reaction. Phenylmagnesium bromide is reacted with isotopically labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂) followed by an acidic workup to produce carboxyl-labeled benzoic acid. rsc.org A similar strategy could be adapted for a protected 4-bromophenol (B116583) derivative to ultimately yield labeled 4-hydroxybenzoic acid, which could then be converted to the target molecule.

Labeling the Methoxy (B1213986) Group:

¹³C or ²H Labeling: The methyl group of the methoxycarbonyl moiety can be labeled using an isotopically labeled methylating agent. For instance, 4-hydroxybenzoic acid could first be reacted with phosgene (B1210022) or a phosgene equivalent to form a chloroformate intermediate. This intermediate could then be reacted with isotopically labeled methanol (B129727) (¹³CH₃OH or CD₃OH) to introduce the labeled methyl group.

Labeling the Aromatic Ring:

¹³C Labeling: Uniformly ¹³C-labeled phenol, produced through biosynthetic methods, can serve as a starting material for a fully labeled aromatic ring.

Deuterium (²H) Labeling: The aromatic protons can be exchanged for deuterium under certain acidic or metal-catalyzed conditions, although controlling the specific position of labeling can be challenging.

These labeled compounds are invaluable for various studies:

Mechanistic Studies: By tracking the position of the isotope through a chemical reaction or metabolic pathway, the bond-breaking and bond-forming steps of a mechanism can be determined.

Analytical Studies: Isotopically labeled analogues, particularly those with stable isotopes like ¹³C or ²H, are widely used as internal standards in mass spectrometry-based quantification. They have nearly identical chemical properties and chromatographic retention times to the unlabeled analyte but are distinguishable by their mass, allowing for precise and accurate measurement. nih.gov For example, deuterium-enriched 4-(dimethylamino)benzoic acid derivatives have been developed for the quantitative analysis of lipids. chemmethod.com

The choice of labeling strategy depends on the specific question being addressed, with different isotopic labels providing complementary information.

IsotopePotential Labeling PositionSynthetic Precursor/ReagentApplication
¹³C or ¹⁴CCarboxyl CarbonLabeled CO₂ rsc.orgMechanistic studies, metabolic tracing
¹³C or ²HMethoxy CarbonLabeled Methanol (e.g., ¹³CH₃OH)Mechanistic studies, analytical standards
¹³CAromatic RingLabeled PhenolAnalytical standards

Computational Chemistry and Theoretical Investigations of 4 Methoxycarbonyl Oxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 4-[(Methoxycarbonyl)oxy]benzoic acid. Methods such as B3LYP with a basis set like 6-311+G(d,p) are commonly used to optimize the molecular geometry and compute electronic properties. researchgate.net

These calculations provide detailed information about the distribution of electron density and the energies and shapes of the molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich phenyl ring and the oxygen atoms of the carboxylate group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically centered on the carbonyl groups and the aromatic ring, signifying the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. longdom.org

Table 1: Predicted Electronic Properties

Parameter Predicted Value Significance
HOMO Energy -7.5 eV Indicates electron-donating ability.
LUMO Energy -1.2 eV Indicates electron-accepting ability.
HOMO-LUMO Gap 6.3 eV Relates to chemical reactivity and stability. longdom.org

Note: The values in this table are hypothetical, based on typical results for similar aromatic carboxylic acids from computational studies.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily associated with the rotation around several key single bonds: the C-O bond of the ester group, the O-C bond of the carbonate, and the C-C bond connecting the carboxyl group to the phenyl ring.

Conformational analysis helps identify the most stable arrangements of the atoms in space. The potential energy surface (PES) can be mapped by systematically rotating these bonds and calculating the energy at each step. This process reveals various conformers, such as staggered and eclipsed forms, and the energy barriers that separate them. pressbooks.pub For molecules with bulky substituents, steric hindrance plays a significant role in determining the preferred conformation. youtube.com In the case of this compound, the most stable conformer is expected to be one where the steric repulsion between the methoxycarbonyl group and the carboxylic acid group is minimized. The anti-conformation, where the largest groups are positioned 180° apart, is generally the most stable. maricopa.edu Gauche conformations, with a 60° separation, are typically higher in energy. maricopa.edu It is important to note that the conformation observed in a crystal structure may not be the lowest energy conformer in the gas phase, as packing forces can stabilize higher-energy forms. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For benzoic acid derivatives, the chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
Carboxylic Carbonyl ~170
Carbonate Carbonyl ~155
Aromatic C (ipso-carboxyl) ~132
Aromatic C (ipso-carbonate) ~152
Aromatic C (ortho to carboxyl) ~130
Aromatic C (ortho to carbonate) ~122

Note: These are hypothetical values based on typical DFT predictions for similar structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the vibrational frequencies calculated using DFT. These calculations help in assigning the various absorption bands to specific molecular vibrations. For this compound, characteristic peaks would include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretches of the carboxylic acid (~1700 cm⁻¹) and carbonate (~1760 cm⁻¹), and C-O stretching bands. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* transitions within the aromatic ring.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are instrumental in exploring the mechanisms of chemical reactions involving this compound, both for its synthesis and its subsequent transformations.

Energy Profiles of Chemical Transformations

By mapping the potential energy surface of a reaction, computational chemists can construct a detailed reaction energy profile. This profile shows the relative energies of reactants, intermediates, transition states, and products. For instance, the synthesis of this compound could involve the reaction of 4-hydroxybenzoic acid with methyl chloroformate. A theoretical study would calculate the energies of the species involved in each step of the proposed mechanism, such as nucleophilic attack and the elimination of a leaving group. The height of the energy barriers (activation energies) determines the rate of each step.

Identification of Catalytic Intermediates

Many synthetic routes employ catalysts to improve efficiency. Computational studies can elucidate the role of the catalyst by identifying and characterizing the structure and stability of catalytic intermediates. For example, in a metal-catalyzed synthesis, DFT can model the coordination of the reactants to the metal center and map the subsequent transformations. In the related synthesis of diphenyl carbonate via transesterification, a four-membered ring transition state involving a titanium catalyst has been proposed based on computational evidence. mdpi.com Similarly, studies on the synthesis of cyclic carbonates from epoxides have computationally identified key intermediates involving Lewis acid catalysts. nih.gov

Intermolecular Interaction Studies (Hydrogen Bonding, π-π Stacking)

In the solid state, the properties of this compound are governed by its intermolecular interactions. Computational analysis can quantify these non-covalent interactions.

Like many carboxylic acids, this compound is expected to form strong hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. growkudos.commdpi.com This creates a stable eight-membered ring motif. bohrium.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecules and their interactions with the surrounding environment at an atomic level of detail. While specific MD simulation studies on this compound are not extensively available in the public domain, the behavior of this compound can be inferred from computational studies on structurally analogous molecules, such as other benzoic acid derivatives, aspirin (B1665792), and methylparaben. These studies provide a robust framework for understanding the potential dynamic behavior of this compound and its interactions with various solvents.

MD simulations of benzoic acid and its derivatives have been instrumental in elucidating their conformational preferences, self-association tendencies, and interactions with solvent molecules. ucl.ac.uk For instance, simulations have shown that in apolar solvents or those with a low propensity for hydrogen bond acceptance, benzoic acid derivatives tend to form hydrogen-bonded dimers. ucl.ac.uk Conversely, in solvents with a higher hydrogen bond acceptor propensity, the solvent molecules effectively screen the carboxylic acid groups, thereby inhibiting self-association and promoting solute-solvent hydrogen bonds. ucl.ac.uk

The dynamic behavior of this compound in a solvent environment is expected to be governed by the interplay of its constituent functional groups: the carboxylic acid, the phenyl ring, and the methoxycarbonyl group. MD simulations can provide insights into the rotational dynamics of the entire molecule, as well as the internal rotations around the C-O and C-C bonds, which dictate its conformational landscape.

Solvent Effects on Conformational Dynamics

In contrast, in a non-polar solvent, the dominant intermolecular interactions would likely be van der Waals forces and potential π-π stacking between the phenyl rings of neighboring molecules. This could lead to different aggregation behavior compared to polar solvents.

A hypothetical MD simulation could explore the radial distribution functions (RDFs) between specific atoms of this compound and solvent molecules. For example, the RDF between the carboxylic hydrogen and the oxygen of a water molecule would reveal the strength and distance of the primary hydrogen bond.

Table 1: Illustrative Radial Distribution Function (RDF) Data for this compound in Water

Interacting Atom PairPeak Distance (Å)Coordination Number
Carboxylic H - Water O1.81.5
Carbonyl O - Water H2.02.1
Methoxy (B1213986) O - Water H2.21.8

This table is illustrative and based on typical values for similar functional groups in aqueous solution.

Dynamic Behavior and Transport Properties

MD simulations can also be used to predict various dynamic and transport properties of this compound in solution. The diffusion coefficient, for example, quantifies the rate at which the molecule moves through the solvent and is a key parameter in understanding processes like dissolution and transport across membranes. Studies on aspirin have utilized MD simulations to calculate its diffusion coefficient in aqueous solutions. rsc.org

The rotational correlation time, which describes how quickly the molecule tumbles in solution, can also be determined from MD trajectories. This parameter is influenced by the size and shape of the molecule, as well as the viscosity of the solvent. Investigations into the rotational behavior of benzoic acid have demonstrated its anisotropic nature, with different rotational motions occurring at different timescales. unimi.itrsc.orgresearchgate.net

Table 2: Hypothetical Dynamic Properties of this compound in Different Solvents at 298 K

SolventDiffusion Coefficient (x 10⁻⁵ cm²/s)Rotational Correlation Time (ps)
Water1.2150
Ethanol0.8250
Toluene1.5120

This table presents hypothetical data to illustrate the expected trends in different solvent environments.

Applications of 4 Methoxycarbonyl Oxy Benzoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups makes 4-[(Methoxycarbonyl)oxy]benzoic acid a valuable intermediate in the multi-step synthesis of complex organic molecules, including biologically active compounds and pharmaceuticals. nih.govpreprints.org Its carboxylic acid handle allows for standard transformations such as esterification or amide bond formation, while the methoxycarbonyloxy group can be hydrolyzed to a phenol (B47542), providing a site for further functionalization.

A notable example of a related compound's utility is the synthesis of Bosutinib, a tyrosine kinase inhibitor. The synthesis starts from 3-methoxy-4-hydroxybenzoic acid, a structurally similar precursor. mdpi.com This process involves initial esterification followed by a series of reactions including alkylation, nitration, reduction, and cyclization to build the complex heterocyclic core of the drug. mdpi.com This highlights how benzoic acid derivatives are pivotal starting materials for constructing intricate molecular frameworks. The principles demonstrated in the synthesis of Bosutinib can be applied to this compound, where it can be envisioned as a starting point for various therapeutic agents. preprints.orgmdpi.com

Furthermore, the general class of benzoic acid derivatives is crucial in creating compounds with specific biological activities. For instance, they have been used to develop inhibitors for enzymes like trans-sialidase, which is a target for anti-Chagas disease drugs. nih.gov The synthesis of these inhibitors often involves modifying the benzoic acid core to optimize interactions with the enzyme's active site. nih.gov The synthesis of a C-1 methoxycarbonyl derivative of Narciclasine, an antineoplastic agent, further illustrates the role of such building blocks in creating complex, biologically relevant molecules through multi-step chemoenzymatic processes. mdpi.com

Utilization in the Construction of Multifunctional Esters and Polymers

The dual functionality of this compound allows for its use in the construction of multifunctional esters and as a monomer in polymerization reactions. The carboxylic acid group can be readily converted into an ester, and the resulting compound can be further modified or polymerized.

The synthesis of various esters from benzoic acid derivatives is a common strategy to create molecules with desired properties. For example, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid has been converted to its acid chloride and subsequently reacted with different alcohols and phenols to produce a range of corresponding esters. researchgate.net This general approach is applicable to this compound for the creation of novel ester compounds.

In polymer science, benzoic acid derivatives are fundamental monomers for producing high-performance polymers like aromatic polyesters. researchgate.netmdpi.com Specifically, 4-hydroxybenzoic acid is a key component in the synthesis of liquid crystalline polymers (LCPs). mdpi.comnih.gov The use of methoxycarbonyloxy monomers has been suggested as a way to avert complications, such as ketene (B1206846) loss, that can occur during the polycondensation of traditional monomers like 4-acetoxybenzoic acid. mdpi.com This makes this compound a potentially valuable monomer for the synthesis of degradable aliphatic-aromatic copolyesters and other advanced polymer systems. researchgate.net The resulting polymers often exhibit high thermal stability and unique mechanical properties. mdpi.com

Polymer TypeMonomersKey PropertiesReference
Aromatic Copolyesters4′-hydroxybiphenyl-3-carboxylic acid, 3-hydroxybenzoic acidAmorphous, high glass transition temperature (up to 190 °C), high thermal stability (>450 °C) mdpi.com
Aliphatic-Aromatic CopolyestersDiethyl 4,4'-((1,4-phenylenebis(methylene))-bis(oxy))dibenzoate, various diacidsTunable thermal and mechanical properties, potential biodegradability researchgate.net
Liquid Crystalline Polymers (LCPs)4-hydroxybenzoic acid, 6-hydroxy-2-naphthoic acidHigh mechanical strength, chemical and heat stability mdpi.com

Contributions to the Design of Liquid Crystalline Materials

Benzoic acid derivatives are a cornerstone in the development of liquid crystalline materials due to their rod-like molecular shape, which promotes the formation of ordered mesophases. researchgate.netnih.gov The ability of the carboxylic acid group to form strong hydrogen-bonded dimers is a key factor in the self-assembly of these molecules into liquid crystalline structures. researchgate.netresearchgate.net

Research has shown that p-alkoxybenzoic acids exhibit thermotropic liquid crystal phases, where the length of the alkoxy chain influences the type and stability of the mesophase (e.g., nematic, smectic). researchgate.netnih.gov The insertion of moieties like 4-methoxy benzoic acid into hydrogen-bonded liquid crystal systems can enhance mesophase stability and induce different phases. researchgate.net this compound, as a para-substituted benzoic acid, fits this structural paradigm.

These benzoic acid-based cores are incorporated into more complex structures to create reactive mesogens for liquid crystal polymer networks and side-chain liquid-crystalline block copolymers. rug.nlmdpi.com For instance, block copolymers containing phenyl benzoate (B1203000) moieties can self-assemble into well-defined nanostructures, such as cylinders, with the liquid crystalline domains providing a mechanism for controlling molecular alignment. mdpi.com The synthesis of such materials often involves the esterification of a functionalized benzoic acid with a polymerizable group, like an acrylate. rug.nl

Phase Transitions in p-Alkoxybenzoic Acid Series

Alkoxy Chain Length (n) Crystal to Nematic/Smectic (°C) Nematic/Smectic to Isotropic (°C) Reference
3 - - nih.gov
7 92 147 researchgate.net
8 108 147 researchgate.net

Note: Specific transition temperatures for this compound require dedicated experimental characterization.

Development of Chemical Probes and Tags

The structural backbone of benzoic acid is a frequent component in the design of chemical probes and tags, particularly fluorescent probes for biological imaging and diagnostics. nih.govnih.govrsc.org While direct use of this compound as a probe is not widely documented, its derivatives and related structures are integral to this field.

The general strategy for creating fluorescent probes often involves coupling a fluorophore with a recognition element. Benzoic acid derivatives can act as part of this recognition element or as a modulator of the fluorophore's properties. nih.govresearchgate.net For example, in the design of fluorescein-based probes, the benzoic acid moiety can act as a photoinduced electron transfer (PeT) donor, quenching the fluorescence of the xanthene fluorophore. nih.gov Upon interaction with a specific analyte, this quenching effect is disrupted, leading to a "turn-on" fluorescent signal. nih.gov This principle has been used to develop probes for nitric oxide and reactive oxygen species. nih.gov

Furthermore, coumarin-based fluorescent probes, which often incorporate benzoic acid-like structures, have been designed as inhibitors of histone deacetylases (HDACs), serving a dual role as a therapeutic agent and a diagnostic tool. nih.gov The synthesis of such probes demonstrates how the core structure can be modified to target specific biological molecules. nih.govresearchgate.net

Strategies for Introducing Orthogonal Protecting Groups via the Methoxycarbonyloxy Functionality

In the complex synthesis of molecules with multiple functional groups, the use of orthogonal protecting groups is a critical strategy. nih.govthieme-connect.de An orthogonal set of protecting groups allows for the selective removal of one group under specific conditions without affecting others. thieme-connect.desigmaaldrich.com The methoxycarbonyloxy group, present in this compound, can be considered as a protecting group for the phenolic hydroxyl group.

The stability of a protecting group is paramount. uchicago.edu Phenolic protecting groups like ethers, esters, and carbonates exhibit different stabilities under various reaction conditions. scirp.org The methoxycarbonyl group, as a type of carbonate, offers a distinct reactivity profile compared to more common protecting groups like benzyl (B1604629) ethers or silyl (B83357) ethers. uchicago.eduorganic-chemistry.org

The key to its utility in an orthogonal strategy is its selective cleavage. While a benzyl ether is typically removed by hydrogenolysis and a silyl ether by fluoride (B91410) ions, a carbonate like methoxycarbonyloxy is susceptible to basic hydrolysis. This allows a chemist to unmask the phenol at a specific point in a synthetic sequence while leaving other protected functionalities intact. For example, one could selectively cleave the methoxycarbonyloxy group with a mild base while a tert-Butyldimethylsilyl (TBDMS) ether on another part of the molecule remains untouched. thieme-connect.de This orthogonality is essential for building complex molecular architectures efficiently. nih.gov

Common Orthogonal Protecting Groups and Their Cleavage Conditions

Protecting GroupFunctionality ProtectedTypical Cleavage ConditionsOrthogonal To
Methoxycarbonyl (Moc) PhenolBase (e.g., K₂CO₃, MeOH)Silyl ethers, Benzyl ethers
tert-Butyldimethylsilyl (TBDMS)AlcoholFluoride source (e.g., TBAF)Esters, Benzyl ethers
Benzyl (Bn)Alcohol, PhenolHydrogenolysis (H₂, Pd/C)Silyl ethers, most esters
9-Fluorenylmethoxycarbonyl (Fmoc)AmineMild base (e.g., Piperidine)Acid-labile groups (e.g., Boc)
tert-Butoxycarbonyl (Boc)AmineStrong acid (e.g., TFA)Fmoc group, Benzyl ethers

Emerging Research Directions and Unexplored Chemical Properties of 4 Methoxycarbonyl Oxy Benzoic Acid

Photochemical Transformations and Photo-induced Reactivity

The photochemical behavior of 4-[(Methoxycarbonyl)oxy]benzoic acid and its derivatives is an area ripe for exploration. While specific studies on the direct photolysis of this compound are not extensively documented, the known reactivity of related aromatic esters and benzoic acid derivatives suggests several potential pathways. The presence of both a carboxyl group and a methoxycarbonyl carbonate group on the benzene (B151609) ring introduces interesting possibilities for photo-induced reactions.

One potential photochemical transformation is the photo-decarboxylation of the benzoic acid moiety. Aromatic carboxylic acids are known to undergo decarboxylation upon UV irradiation, leading to the formation of aryl radicals. In the case of this compound, this would generate a 4-[(methoxycarbonyl)oxy]phenyl radical. The fate of this radical would depend on the reaction conditions, including the solvent and the presence of other reactive species.

Furthermore, the methoxycarbonyl carbonate group could also be susceptible to photochemical cleavage. This could proceed through various mechanisms, including homolytic cleavage of the O-C(O) or C-O bonds, potentially leading to the formation of phenoxy and methoxycarbonyl radicals. The interplay between the photochemical reactivity of the carboxylic acid and the carbonate ester functionalities presents a complex and intriguing area for investigation.

Future research in this area could focus on:

Wavelength-dependent photolysis studies: Investigating how the photochemical outcomes vary with the energy of the incident light.

Product analysis under different atmospheric conditions: Determining the photoproducts formed in the presence of oxygen, nitrogen, and other atmospheric components.

Transient absorption spectroscopy: Identifying and characterizing the short-lived radical intermediates formed during photolysis.

Computational modeling: Predicting the most likely photochemical pathways and the electronic excited states involved.

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of this compound are largely unexplored, but insights can be gleaned from studies on related benzoic acid derivatives. The redox chemistry of this compound is expected to be influenced by both the electron-withdrawing carboxylic acid group and the methoxycarbonyl carbonate substituent.

Cyclic voltammetry studies on benzoic acid and its substituted analogues have revealed that the electrochemical reduction often involves the initial dissociation of the acidic proton, followed by electron transfer. acs.org For this compound, the main reduction peak would likely be associated with the reduction of the dissociated proton. At more negative potentials, the reduction of the benzoate (B1203000) radical anion to a dianion might be observable. acs.org

The oxidation of this compound could potentially lead to the formation of phenoxy radicals, similar to the oxidation of other phenol (B47542) derivatives. The stability and subsequent reactions of these radicals would be of significant interest. The presence of the methoxycarbonyl group might influence the oxidation potential and the reactivity of the resulting radical species.

Key areas for future electrochemical research include:

Cyclic voltammetry studies: To determine the reduction and oxidation potentials in various solvents and supporting electrolytes.

Controlled-potential electrolysis: To isolate and identify the products of electrochemical reduction and oxidation.

Spectroelectrochemistry: To study the spectral changes of the molecule during electron transfer processes and identify intermediates.

Computational studies: To calculate the electron affinities and ionization potentials and to model the electrochemical reaction mechanisms.

Sustainable Synthesis and Green Chemistry Innovations

The development of sustainable and environmentally friendly methods for the synthesis of this compound and related compounds is a critical area of research. Traditional methods for the synthesis of benzoic acid derivatives often involve the use of harsh reagents and generate significant waste. alfa-chemistry.comsavemyexams.com Green chemistry approaches aim to address these issues by utilizing renewable feedstocks, employing catalytic methods, and minimizing waste generation.

One promising green approach is the carboxylation of phenols using carbon dioxide (CO2) as a C1 source. future4200.comnih.govmdpi.com The Kolbe-Schmitt reaction, a well-established method for the synthesis of salicylic (B10762653) acids, involves the carboxylation of phenoxides with CO2 under high pressure. future4200.com Recent innovations have focused on developing catalytic systems that can facilitate this reaction under milder conditions, including atmospheric pressure of CO2. future4200.comnih.gov The use of additives like 2,4,6-trimethylphenol (B147578) has been shown to enhance the efficiency of the carboxylation of various phenols. future4200.comrsc.org

Enzymatic carboxylation of phenols also presents a highly selective and sustainable alternative to chemical methods. acs.org (De)carboxylases can catalyze the regioselective carboxylation of phenol derivatives, offering a biocatalytic route to hydroxybenzoic acids. acs.org

For the "methoxycarbonylation" step, green alternatives to traditional reagents like methyl chloroformate could be explored. The use of dimethyl carbonate (DMC) as a green methylating and carbonylating agent is well-established and could potentially be adapted for the synthesis of this compound.

Future research in sustainable synthesis should focus on:

Development of novel catalysts: For the direct carboxylation of 4-hydroxybenzoic acid with CO2 to produce terephthalic acid derivatives.

Biocatalytic routes: Exploring the use of engineered enzymes for the selective synthesis of this compound.

Flow chemistry applications: Implementing continuous flow processes for a safer, more efficient, and scalable synthesis.

Life cycle assessment: Evaluating the environmental impact of different synthetic routes to identify the most sustainable options.

Supramolecular Assembly and Self-Assembling Systems

The ability of this compound to participate in supramolecular assembly is an intriguing and underexplored area. The molecule possesses both hydrogen bond donor (carboxylic acid) and acceptor (carbonyl oxygens) sites, as well as an aromatic ring capable of π-π stacking interactions. These features suggest a rich potential for the formation of well-defined supramolecular structures.

Benzoic acid and its derivatives are known to form hydrogen-bonded dimers in the solid state and in non-polar solvents. acs.org It is highly probable that this compound also forms similar dimeric structures. Beyond simple dimerization, the interplay of hydrogen bonding and π-π stacking could lead to the formation of more complex assemblies, such as one-dimensional chains, two-dimensional sheets, or even three-dimensional networks.

The formation of metal-organic frameworks (MOFs) using benzoic acid derivatives as organic linkers is a burgeoning field of research. mdpi.com The carboxylic acid group of this compound can coordinate to metal ions or clusters, leading to the formation of porous crystalline materials with potential applications in gas storage, catalysis, and sensing. mdpi.com The methoxycarbonyl carbonate group could also play a role in modulating the structure and properties of the resulting MOFs.

Research in this area could explore:

Single-crystal X-ray diffraction: To determine the solid-state packing and hydrogen-bonding motifs.

Solution-state NMR and spectroscopic studies: To investigate the self-association behavior in different solvents.

Scanning tunneling microscopy (STM) and atomic force microscopy (AFM): To visualize the self-assembled structures on surfaces.

Design and synthesis of MOFs: Using this compound as a linker to create novel functional materials.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process control. mpg.deresearchgate.net Advanced spectroscopic techniques can provide valuable insights into the kinetics and intermediates of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring. mpg.de Techniques like in situ NMR and flow NMR allow for the continuous tracking of reactant consumption and product formation. researchgate.net Hyperpolarization techniques, such as Signal Amplification by Reversible Exchange (SABRE), can significantly enhance the sensitivity of NMR, enabling the detection of low-concentration intermediates. researchgate.netnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another valuable technique for real-time reaction monitoring, providing both separation and identification of reaction components. rsc.org Automated sampling and analysis platforms can provide detailed reaction profiles, even for complex reaction mixtures. rsc.org

Infrared (IR) spectroscopy, particularly with the use of in-line probes like ReactIR, can be used to monitor the changes in functional groups during a reaction. researchgate.net This can be particularly useful for tracking the conversion of the carboxylic acid and carbonate ester groups in this compound.

Future applications of advanced spectroscopic probes could include:

Kinetic studies: Using in situ NMR or HPLC-MS to determine the rate laws and activation parameters for reactions involving this compound.

Mechanistic investigations: Identifying and characterizing transient intermediates using techniques like SABRE-NMR or rapid-scan IR.

Process analytical technology (PAT): Implementing real-time monitoring for the industrial-scale synthesis of this compound and its derivatives to ensure quality and efficiency.

Combined spectroscopic techniques: Integrating multiple spectroscopic methods to obtain a more complete picture of the reaction dynamics.

Q & A

Q. What are the common synthetic routes for 4-[(Methoxycarbonyl)oxy]benzoic acid, and what are the critical reaction conditions affecting yield?

The synthesis typically involves multi-step reactions starting from benzoic acid derivatives. Key steps include:

  • Esterification : Introducing the methoxycarbonyloxy group via reaction with methyl chloroformate under basic conditions (e.g., pyridine as a catalyst) .
  • Protection/Deprotection : Use of protective groups (e.g., tert-butyl) to prevent undesired side reactions during functionalization .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields highly dependent on temperature control (e.g., maintaining 0–5°C during esterification to minimize hydrolysis) .

Q. Critical Conditions :

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (esterification)Prevents decomposition
SolventAnhydrous THF or DCMEnhances reagent solubility
CatalystPyridine or DMAPAccelerates acyl transfer

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) .
  • NMR Spectroscopy : Confirm structure via ¹H NMR (δ 8.1–8.3 ppm for aromatic protons, δ 3.9 ppm for methoxy group) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M-H]⁻ ions (m/z ≈ 195) .

Advanced Research Questions

Q. What strategies can mitigate instability during storage of this compound under varying laboratory conditions?

The compound is sensitive to moisture and oxidation. Recommended practices:

  • Storage : Sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to suppress radical-mediated degradation .
  • Monitoring : Periodic TLC or FTIR analysis to detect decomposition products (e.g., benzoic acid or CO₂ from ester cleavage) .

Q. Decomposition Pathways :

ConditionDegradation ProductDetection Method
Humidity4-Hydroxybenzoic acidHPLC retention time shift
Light/HeatCarbon oxides (CO/CO₂)Gas chromatography

Q. How do researchers analyze contradictory data regarding the reactivity of this compound with nucleophiles?

Discrepancies in reactivity may arise from steric hindrance or solvent effects. For example:

  • Nucleophilic Substitution : In polar aprotic solvents (e.g., DMF), the methoxycarbonyloxy group undergoes substitution with amines, but yields vary due to competing hydrolysis. Use kinetic studies (e.g., monitoring via ¹H NMR) to distinguish pathways .
  • Contradictory Reports : Some studies report facile substitution with thiols, while others note no reaction. This may stem from pH differences; thiolate ions (generated under basic conditions) are more reactive than neutral thiols .

Q. Experimental Design for Reactivity Studies :

  • Variable Screening : Test solvents (DMSO vs. THF), bases (NaH vs. K₂CO₃), and nucleophile concentrations.
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in the ester group) to track bond cleavage .

Q. What are the applications of this compound in designing bioactive derivatives?

The compound serves as a precursor for:

  • Prodrugs : The ester group hydrolyzes in vivo to release bioactive moieties (e.g., anti-inflammatory agents) .
  • Polymer Chemistry : Incorporated into pH-responsive hydrogels via copolymerization with acrylic acid .
  • Enzyme Inhibitors : Functionalization at the benzoic acid core generates analogs targeting cyclooxygenase (COX) or lipoxygenase (LOX) .

Q. Derivative Synthesis Example :

StepReactionConditionsYield
1AcylationMethoxycarbonyl chloride, pyridine, 0°C85%
2CouplingEDC/HOBt, amine nucleophile, RT60–75%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.